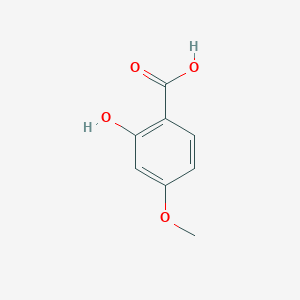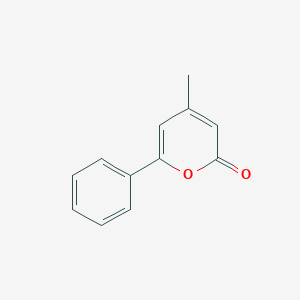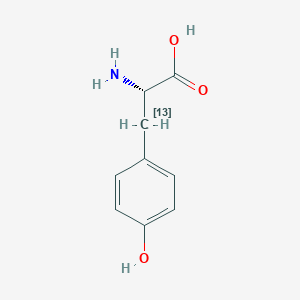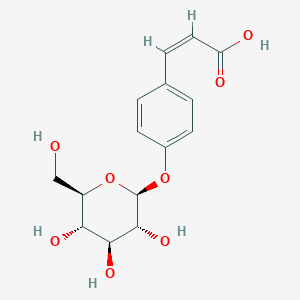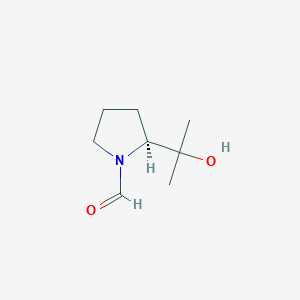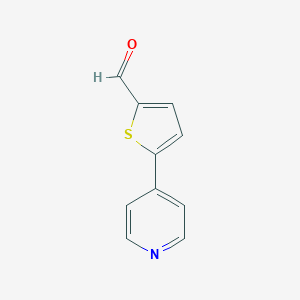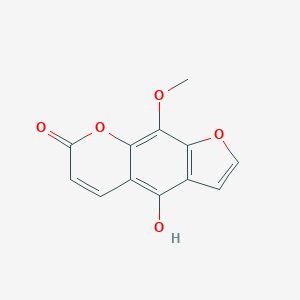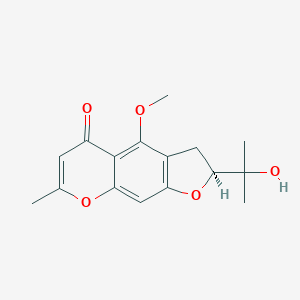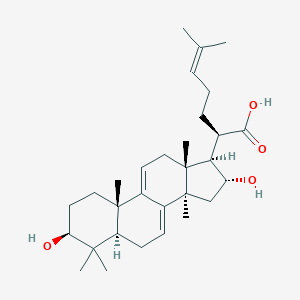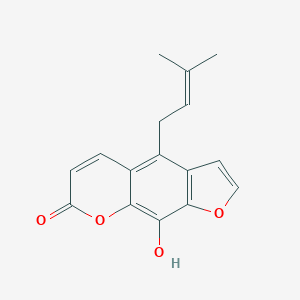
Alloimperatorin
Overview
Description
Mechanism of Action
Alloimperatorin, also known as Prangenidin, is a compound extracted from the traditional Chinese medicine Angelica dahurica . It has exhibited anticancer activity, but its precise molecular mechanism of anticancer remains unclear . This article aims to provide a comprehensive review of the mechanism of action of this compound.
Target of Action
This compound primarily targets cancer cells, including cervical cancer cells (HeLa, SiHa, and MS-751) and breast cancer cells . It has shown to inhibit the viability of these cells in a concentration- and time-dependent manner .
Mode of Action
This compound interacts with its targets by inducing apoptosis, ferroptosis, and oxeiptosis . It increases the activities of caspase-3, caspase-8, caspase-9, and poly (ADP-ribose) polymerase (PARP), leading to significant mitochondrial shrinkage . It also promotes the expression of Bax apoptotic proteins and reduces the expression of PARP, procaspase3, procaspase8, procaspase9, and BCL-2 proteins .
Biochemical Pathways
This compound affects several biochemical pathways. It promotes the accumulation of Fe2+, reactive oxygen species (ROS), and malondialdehyde (MDA), and significantly reduces mRNA and protein expression levels of SLC7A11 and GPX4 . This indicates that this compound induces ferroptosis . Additionally, it regulates the Keap1/PGAM5/AIFM1 pathway to promote oxeiptosis .
Result of Action
This compound results in the inhibition of cell viability and invasion of cancer cells . It induces apoptosis, ferroptosis, and oxeiptosis, thereby inhibiting cell growth and invasion . It also causes significant mitochondrial shrinkage .
Action Environment
It is known that the compound’s efficacy can be enhanced or reversed by certain factors, such as keap1 sirna or gpx4 overexpression vectors .
Biochemical Analysis
Biochemical Properties
Alloimperatorin interacts with various enzymes, proteins, and other biomolecules. It has been found to induce apoptosis in cancer cells by increasing the activities of caspase-3, caspase-8, caspase-9, and poly (ADP-ribose) polymerase . It also promotes the accumulation of Fe2+, reactive oxygen species, and malondialdehyde, and significantly reduces mRNA and protein expression levels of SLC7A11 and GPX4 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits breast cancer cell viability in a concentration- and time-dependent manner . It also induces apoptosis, ferroptosis, and oxeiptosis, thereby inhibiting cell growth and invasion .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It induces apoptosis by increasing the activities of caspase-3, caspase-8, caspase-9, and poly (ADP-ribose) polymerase . It also induces ferroptosis by promoting the accumulation of Fe2+, reactive oxygen species, and malondialdehyde, and reducing the expression levels of SLC7A11 and GPX4 . Furthermore, it regulates the Keap1/PGAM5/AIFM1 pathway to promote oxeiptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to inhibit breast cancer cell viability in a concentration- and time-dependent manner . It also induces apoptosis, ferroptosis, and oxeiptosis over time, thereby inhibiting cell growth and invasion .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not readily available, it has been found that this compound in low and high dose treatment (50 and 100 mg kg −1, per os p.o., 14 days) suppresses tumor growth in HepG2-bearing nude mice, without significant side effects, such as weight loss, cardiotoxicity, or hepatoxicity .
Metabolic Pathways
It is known that this compound influences the expression of various enzymes and proteins, suggesting that it may interact with multiple metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of prangenidin involves the extraction from the roots of Saposhnikovia divaricata. The extraction process typically includes drying and grinding the roots, followed by solvent extraction using ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate prangenidin .
Industrial Production Methods
Industrial production of prangenidin follows a similar extraction process but on a larger scale. The roots are harvested, dried, and ground before undergoing solvent extraction. Advanced chromatographic methods, such as high-performance liquid chromatography (HPLC), are employed to purify prangenidin .
Chemical Reactions Analysis
Types of Reactions
Prangenidin undergoes various chemical reactions, including:
Oxidation: Prangenidin can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in prangenidin.
Substitution: Prangenidin can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various prangenidin derivatives, which may have different biological activities and therapeutic potentials .
Scientific Research Applications
Chemistry: Prangenidin is used as a model compound in studying phytochemical extraction and purification techniques.
Medicine: Prangenidin exhibits anti-inflammatory and immunomodulatory effects, particularly in the treatment of rheumatoid arthritis.
Industry: Prangenidin is explored for its potential use in developing new pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Prangenidin is compared with other similar compounds, such as:
Wogonin: Both prangenidin and wogonin exhibit anti-inflammatory properties, but prangenidin has a more pronounced effect on the PI3K/AKT pathway.
Beta-Sitosterol: While beta-sitosterol is known for its cholesterol-lowering effects, prangenidin is more focused on anti-inflammatory and immunomodulatory activities.
5-O-Methylvisamminol: This compound shares similar anti-inflammatory properties with prangenidin but differs in its molecular targets and pathways.
Prangenidin stands out due to its specific inhibition of the PI3K/AKT pathway and its potential therapeutic applications in rheumatoid arthritis .
Properties
IUPAC Name |
9-hydroxy-4-(3-methylbut-2-enyl)furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-9(2)3-4-10-11-5-6-13(17)20-16(11)14(18)15-12(10)7-8-19-15/h3,5-8,18H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXVVZMYSLWJMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C=CC(=O)OC2=C(C3=C1C=CO3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20214400 | |
| Record name | Prangenidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20214400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
642-05-7 | |
| Record name | Alloimperatorin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=642-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prangenidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alloimperatorin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Prangenidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20214400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALLOIMPERATORIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3043NX3603 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What cellular pathways does Alloimperatorin influence in cancer cells?
A1: this compound has been shown to induce apoptosis, ferroptosis, and oxeiptosis in breast cancer cells []. In cervical cancer cells, it induces autophagy via the reactive oxygen species (ROS) pathway [].
Q2: How does this compound impact ROS levels and what are the implications?
A2: this compound induces ROS production in cervical cancer cells, leading to autophagy and ultimately cell death [].
Q3: Which apoptotic pathways are activated by this compound?
A3: Studies indicate this compound activates both intrinsic (mitochondrial) and extrinsic apoptotic pathways, as evidenced by increased caspase-3, -8, and -9 activity and changes in Bax/Bcl-2 protein expression [].
Q4: How does this compound affect the Keap1/PGAM5/AIFM1 pathway?
A4: Research suggests this compound promotes Keap1 expression and reduces AIFM1 phosphorylation, impacting the Keap1/PGAM5/AIFM1 pathway and subsequently promoting oxeiptosis in breast cancer cells [].
Q5: Does this compound affect the expression of ferroptosis-related proteins?
A5: Yes, this compound was found to reduce both mRNA and protein expression levels of SLC7A11 and GPX4, proteins involved in the regulation of ferroptosis [].
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C16H14O4, and its molecular weight is 270.28 g/mol [, , ].
Q7: What spectroscopic data are available for this compound?
A7: this compound's structure has been elucidated using various spectroscopic techniques, including UV, IR, H-NMR, and mass spectrometry. Detailed spectral data can be found in various research articles [, , ].
Q8: Are there studies on this compound's material compatibility, stability, catalytic properties, or computational modeling?
A8: The provided research focuses primarily on the biological activities of this compound. Further studies are needed to explore its material compatibility, stability under various conditions, potential catalytic properties, and applications of computational chemistry techniques like molecular docking or QSAR modeling.
Q9: How does the structure of this compound contribute to its biological activity?
A9: The furanocoumarin structure of this compound is crucial for its biological activity, particularly its ability to intercalate into DNA []. Modifications to this structure, such as epoxidation, can alter its activity and potency [, ].
Q10: Does the epoxide derivative of this compound exhibit different biological activity?
A10: Yes, the epoxide derivative of this compound demonstrates enhanced antitumor activity compared to this compound itself. It exhibits a lower IC50 value in HL-60 leukemia cells, indicating greater potency in inhibiting cancer cell growth [].
Q11: What is known about the stability of this compound and potential formulation strategies?
A11: While the provided research doesn't offer detailed insights into this compound's stability under various conditions, it suggests that modifications like epoxidation can alter its stability and reactivity [, ]. Further research is needed to establish optimal formulation strategies for enhanced stability, solubility, and bioavailability.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



